2-iodo-4-isocyanato-1-methoxybenzene
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Overview
Description
2-Iodo-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6INO2. It is a derivative of benzene, characterized by the presence of iodine, isocyanate, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanato-1-methoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isocyanato-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Addition: Amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different substituents replacing the iodine atom.
Addition: Urea derivatives from the reaction with amines.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-isocyanato-1-methoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Iodine Atom:
Methoxy Group: Influences the electron density of the benzene ring, affecting the reactivity of the compound.
Comparison with Similar Compounds
4-Iodoanisole: Similar structure but lacks the isocyanate group.
2-Iodo-4-nitroanisole: Contains a nitro group instead of an isocyanate group.
2-Iodo-4-methoxybenzoic acid: Has a carboxylic acid group instead of an isocyanate group.
Uniqueness: 2-Iodo-4-isocyanato-1-methoxybenzene is unique due to the presence of both iodine and isocyanate groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
1360960-63-9 |
---|---|
Molecular Formula |
C8H6INO2 |
Molecular Weight |
275 |
Purity |
95 |
Origin of Product |
United States |
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